molecular formula C10H12N4 B2536656 1-(3-methylbenzyl)-1H-1,2,4-triazol-3-amine CAS No. 832738-13-3

1-(3-methylbenzyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B2536656
CAS No.: 832738-13-3
M. Wt: 188.234
InChI Key: QHXZHBZRUNBZHH-UHFFFAOYSA-N
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Description

1-(3-methylbenzyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms

Scientific Research Applications

1-(3-methylbenzyl)-1H-1,2,4-triazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylbenzyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Attachment of the 3-methylbenzyl Group: The 3-methylbenzyl group can be introduced via a nucleophilic substitution reaction, where the triazole ring reacts with a 3-methylbenzyl halide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include:

    Temperature Control: Maintaining an optimal temperature to ensure the reaction proceeds efficiently.

    Catalysts: Using catalysts to enhance the reaction rate.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-methylbenzyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halides or other electrophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.

Comparison with Similar Compounds

  • 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine
  • 1-(4-methylbenzyl)-1H-1,2,4-triazol-3-amine
  • 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine

Uniqueness: 1-(3-methylbenzyl)-1H-1,2,4-triazol-3-amine is unique due to the specific positioning of the methyl group on the benzyl ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-8-3-2-4-9(5-8)6-14-7-12-10(11)13-14/h2-5,7H,6H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXZHBZRUNBZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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